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Compound of Interest

Compound Name: Ethyl N-piperazinecarboxylate

Cat. No.: B105642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethyl N-piperazinecarboxylate, a key building block in the synthesis of various

pharmaceutical compounds. This document presents its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for

data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl N-
piperazinecarboxylate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.15 Quartet 2H -O-CH₂-CH₃

3.48 Triplet 4H -N(-CO)-CH₂-CH₂-N-

2.78 Triplet 4H -N(-CO)-CH₂-CH₂-N-

1.25 Triplet 3H -O-CH₂-CH₃

1.83 Singlet 1H -NH-

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm Carbon Type Assignment

155.5 Carbonyl C=O

61.3 Methylene -O-CH₂-CH₃

45.8 Methylene -N(-CO)-CH₂-CH₂-N-

44.0 Methylene -N(-CO)-CH₂-CH₂-N-

14.6 Methyl -O-CH₂-CH₃

Note: The ¹³C NMR data is estimated based on spectral data of closely related analogs and

typical chemical shift ranges.[1]

Infrared (IR) Spectroscopy
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3300 Medium, Sharp N-H Stretch Secondary Amine

~2970, ~2850 Strong C-H Stretch Alkane (CH₂, CH₃)

~1700 Strong C=O Stretch Carbamate

~1450 Medium C-H Bend Alkane (CH₂)

~1240 Strong C-N Stretch Amine/Carbamate

~1040 Strong C-O Stretch Ester

Note: These are characteristic absorption ranges and the exact peak positions may vary

slightly.[2]

Mass Spectrometry (MS)
m/z Ratio Relative Intensity Possible Fragment

158 Moderate [M]⁺ (Molecular Ion)

115 High [M - C₂H₅O]⁺

86 High [M - C₂H₅OCO]⁺

56 Very High [C₃H₆N]⁺

44 High [C₂H₄N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Ethyl N-piperazinecarboxylate (approximately 10-20 mg) is prepared in a

deuterated solvent (e.g., chloroform-d, CDCl₃) (approximately 0.6-0.7 mL).[3] A small amount of
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tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ =

0.00 ppm).[3] The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra

are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For

¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
A drop of neat Ethyl N-piperazinecarboxylate is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[4] The salt plates are then

mounted in a sample holder and placed in the beam path of the FT-IR spectrometer. A

background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400

cm⁻¹.[5]

Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI)

source.[6] A small amount of the sample is introduced into the instrument, typically via a direct

insertion probe or after separation by gas chromatography. In the ion source, the sample is

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation of the molecule. The resulting positively charged ions are then accelerated and

separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the

abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of Ethyl N-
piperazinecarboxylate.
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Spectroscopic Analysis Workflow for Ethyl N-piperazinecarboxylate
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Caption: A flowchart illustrating the process from sample preparation to structural elucidation

using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.ingentaconnect.com/content/cndscipub/cjc/2014/00000092/00000009/art00006?crawler=true&mimetype=application/pdf
https://www.ingentaconnect.com/content/cndscipub/cjc/2014/00000092/00000009/art00006?crawler=true&mimetype=application/pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b105642#spectroscopic-data-nmr-ir-ms-of-ethyl-n-piperazinecarboxylate
https://www.benchchem.com/product/b105642#spectroscopic-data-nmr-ir-ms-of-ethyl-n-piperazinecarboxylate
https://www.benchchem.com/product/b105642#spectroscopic-data-nmr-ir-ms-of-ethyl-n-piperazinecarboxylate
https://www.benchchem.com/product/b105642#spectroscopic-data-nmr-ir-ms-of-ethyl-n-piperazinecarboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105642?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

